molecular formula C20H32O3 B018770 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone CAS No. 153474-18-1

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

Cat. No. B018770
M. Wt: 320.5 g/mol
InChI Key: JHAOQGVHOPJNOE-UHFFFAOYSA-N
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Description

“1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone” is a chemical compound with the IUPAC name (4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C20H32O3 . This indicates that it consists of 20 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is soluble in chloroform, dichloromethane, and ethyl acetate .

properties

IUPAC Name

(4-hexoxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-8-9-10-11-12-22-18-14(2)13-17(15(3)16(18)4)23-19(21)20(5,6)7/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAOQGVHOPJNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1C)OC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440144
Record name 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone

CAS RN

153474-18-1
Record name 1-O-Hexyl-4-pivaloyl-2,3,5-trimethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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